2,6-Difluoro-3-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDHSNODMFIIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307160 | |

| Record name | 2,6-difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83141-10-0 | |

| Record name | 83141-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

As a cornerstone intermediate in modern organic synthesis, 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) presents a unique combination of functional groups that make it an invaluable building block for researchers and drug development professionals.[1][2] This guide provides a comprehensive overview of its chemical properties, established synthetic routes, reactivity, and critical applications, offering field-proven insights for its strategic utilization.

Core Physicochemical and Structural Properties

This compound is a light yellow solid at room temperature.[3] Its structure is characterized by a benzoic acid core substituted with two fluorine atoms ortho to the carboxylic acid and a nitro group at the 3-position. This specific arrangement of electron-withdrawing groups and reactive sites dictates its chemical behavior and utility.[2][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 83141-10-0 | [5][6][7] |

| Molecular Formula | C₇H₃F₂NO₄ | [5][6][8] |

| Molecular Weight | 203.10 g/mol | [5][8] |

| Appearance | White to Light yellow powder/crystal | [3] |

| Melting Point | 92-101 °C | [3][5] |

| Boiling Point (Predicted) | 335.5 ± 42.0 °C | [3] |

| pKa (Predicted) | 1.48 ± 0.29 | [3] |

| Purity | ≥98% | [5][6] |

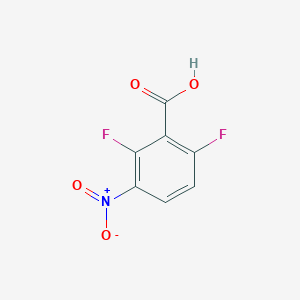

The molecule's structure can be represented by the following diagram:

Caption: Molecular Structure of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is relatively simple. A key characteristic is a triplet of doublets observed around δ 8.37 ppm and a triplet at approximately δ 7.46 ppm, corresponding to the two aromatic protons.[9]

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm.[1] The aromatic carbons resonate between 110-160 ppm, with the carbons directly bonded to fluorine (C2, C6) showing characteristic doublet splitting due to C-F coupling.[1]

-

¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C6 positions.[1] The chemical shifts are influenced by the adjacent carboxylic acid and the vacant C5 position, respectively.

-

FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the principal functional groups. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is typically found between 1700-1730 cm⁻¹.[1] Other characteristic bands correspond to the O-H of the acid, the asymmetric and symmetric stretches of the nitro (NO₂) group, and C-F bond vibrations.

Synthesis and Chemical Reactivity

The strategic value of this compound is rooted in its synthesis and the subsequent reactions enabled by its functional groups.

The most common and established method for synthesizing this compound is the direct nitration of its precursor, 2,6-difluorobenzoic acid.[1] This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a nitric acid source and a strong acid like sulfuric acid, acts as the electrophile.[1]

The regioselectivity of the reaction is governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing.[1] The nitration occurs at the C3 position, which is meta to the carboxyl group and ortho to one of the fluorine atoms, a result of the combined electronic influences.[1]

Caption: Synthesis of this compound via Nitration.

The following protocol is a representative procedure for the nitration of 2,6-difluorobenzoic acid.[9]

-

Cooling: In a reaction vessel, cool concentrated sulfuric acid (5 mL) to 0 °C using an ice bath.

-

Addition of Starting Material: Slowly add 2,6-difluorobenzoic acid (1.4 g, 9 mmol) to the cooled sulfuric acid with stirring.

-

Addition of Nitrating Agent: Gradually add potassium nitrate (1 g, 9.9 mmol) to the mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

-

Work-up: Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Purification: Dry the organic layer with anhydrous magnesium sulfate, concentrate it under reduced pressure, and wash the resulting solid with ether to yield the final product.[9]

The functional groups of this compound serve as handles for a variety of chemical modifications.[1][2]

-

Nitro Group Reduction: The nitro group is readily reduced to a primary amine, yielding 3-Amino-2,6-difluorobenzoic acid.[1] This transformation is pivotal as it introduces a nucleophilic amino group that can participate in amide bond formation, diazotization, or other coupling reactions.[2] Standard reduction methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or chemical reducing agents like tin(II) chloride.[1]

-

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile site for reactions such as esterification (e.g., forming Methyl 2,6-Difluoro-3-nitrobenzoate) or amidation to form various amides.[2]

Caption: Key Reaction Pathways from the Core Molecule.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate that streamlines the synthesis of complex, high-value molecules.[2] Its utility spans several critical sectors of chemical R&D.

-

Pharmaceutical Development: This is the most prominent area of application. It is a crucial intermediate in the synthesis of various therapeutic agents.[1][10] Notable examples include its use in the production of B-Raf kinase inhibitors like vemurafenib, which are used in melanoma treatment, and in the synthesis of fluoroquinolone antibacterials.[6][9] The incorporation of the difluoro-substituted ring can enhance metabolic stability and lipophilicity, desirable properties for drug candidates.[2]

-

Agrochemicals: The compound is used in the formulation of advanced herbicides and pesticides, where the unique properties imparted by the fluorine and nitro groups can improve efficacy and selectivity.[2][10]

-

Material Science: Researchers are exploring its potential in creating specialty polymers and coatings.[10] The introduction of fluorinated and nitro-functionalized aromatic units can modify the thermal, mechanical, and electronic properties of materials.[4][10]

Caption: Major Application Areas for the Title Compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant.[3][8]

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

| Hazard Statements | H315 | Causes skin irritation. | [8][11][12] |

| H319 | Causes serious eye irritation. | [8][11][12] | |

| H335 | May cause respiratory irritation. | [8][12] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [8][12] |

| P264 | Wash skin thoroughly after handling. | [11][12] | |

| P280 | Wear protective gloves/eye protection/face protection. | [11][12] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [11][12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

-

Handling: Use in a well-ventilated area or under a chemical fume hood to prevent dust dispersion and inhalation.[11] Avoid contact with skin, eyes, and clothing.[11]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required.[11]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][13] Keep away from strong oxidizing agents and strong bases.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations, typically through a licensed waste disposal company.[11]

Conclusion

This compound is a strategically designed chemical intermediate whose value is demonstrated by its widespread use in high-stakes R&D fields, particularly pharmaceuticals.[2][10] Its well-defined synthesis, predictable reactivity, and the advantageous properties it imparts to target molecules make it a powerful tool for chemists. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for leveraging its full potential in the efficient construction of complex and novel molecular architectures.

References

-

This compound. (n.d.). Lead Sciences. Retrieved January 11, 2026, from [Link]

-

The Strategic Advantage of Utilizing this compound in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). Five Chongqing Chemdad Co. Retrieved January 11, 2026, from [Link]

-

This compound | C7H3F2NO4. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

This compound (C7H3F2NO4). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound , 98% , 83141-10-0 - CookeChem [cookechem.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. This compound | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 83141-10-0 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,6-Difluoro-3-nitrobenzoic acid (CAS: 83141-10-0): A Strategic Intermediate in Modern Synthesis

Executive Summary: This guide provides an in-depth technical overview of 2,6-Difluoro-3-nitrobenzoic acid, a pivotal chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and material science. We will explore its fundamental physicochemical properties, spectroscopic profile, established synthesis protocols, and key chemical transformations. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Particular focus is given to its role as a versatile building block, underscored by its application in the synthesis of prominent therapeutic agents like B-Raf kinase inhibitors.[1][2][3]

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis, the efficiency of constructing complex molecules is often dictated by the strategic selection of starting materials and intermediates.[2] Advanced intermediates, such as this compound, are designed with a specific arrangement of functional groups that facilitate critical transformations, often reducing the number of synthetic steps and enhancing the overall yield and purity of the final product.[2]

The significance of this particular molecule lies in the unique interplay of its three primary functional components: a carboxylic acid group, a nitro group, and two ortho-positioned fluorine atoms on the aromatic ring.[1] The fluorine atoms significantly influence the compound's electronic properties and reactivity, while often enhancing the metabolic stability and lipophilicity of derivative molecules—highly desirable traits in pharmaceutical design.[2][4] The nitro and carboxylic acid groups serve as versatile handles for a wide array of chemical modifications, making this compound a cornerstone intermediate for creating diverse and complex molecular architectures.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Physicochemical Properties

The essential properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83141-10-0 | [1][3] |

| Molecular Formula | C₇H₃F₂NO₄ | [3][5] |

| Molecular Weight | 203.1 g/mol | [3][5] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 101 - 105 °C | [3] |

| InChI Key | PDDHSNODMFIIRV-UHFFFAOYSA-N | [1][6] |

| Purity | ≥ 98% (Typical) | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure, confirming its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a deuterated solvent like DMSO-d₆, the proton NMR spectrum is relatively simple, revealing the arrangement of hydrogen atoms on the aromatic ring. A typical spectrum shows two key signals: δ 8.37 (triplet of doublets, J = 9.2, 5.6 Hz, 1H) and δ 7.46 (triplet, J = 9.2 Hz, 1H), corresponding to the two aromatic protons.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm.[1] The aromatic carbons resonate between 110-160 ppm, with the carbons directly bonded to the highly electronegative fluorine atoms exhibiting characteristic doublet splitting patterns due to C-F coupling.[1]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is instrumental in identifying the key functional groups. The spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing in the 1700-1730 cm⁻¹ region.[1] Vibrations corresponding to the nitro group (N-O) and C-F bonds are also present, confirming the compound's structure.

Synthesis and Purification

The most established and reliable method for synthesizing this compound is through the direct nitration of its precursor, 2,6-difluorobenzoic acid.[1]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the starting material, 2,6-difluorobenzoic acid, are critical. The carboxylic acid group is a deactivating, meta-directing group, while the fluorine atoms are deactivating but ortho, para-directing.[1] The combined influence of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position, which is meta to the carboxylic acid and ortho to one of the fluorine atoms. The nitronium ion is generated in situ from the reaction between a nitrate source (like potassium nitrate or nitric acid) and concentrated sulfuric acid, which also acts as a solvent and catalyst.

Laboratory-Scale Synthesis Protocol

The following protocol describes a common laboratory procedure for the synthesis of this compound.[7]

Materials:

-

2,6-Difluorobenzoic acid (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃) (1.1 eq)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice water

-

Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 2,6-difluorobenzoic acid (1.4 g, 9 mmol) at 0 °C.[7] The cooling is crucial to manage the exothermic nature of the acid dilution.

-

Nitration: Gradually add potassium nitrate (1 g, 9.9 mmol) to the cooled mixture in small portions, ensuring the temperature remains low.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours to ensure the reaction goes to completion.[7]

-

Workup and Extraction: Pour the reaction mixture into ice water to quench the reaction. Extract the aqueous mixture with ethyl acetate. The organic layer, containing the product, is then dried over anhydrous magnesium sulfate.[7]

-

Isolation: Concentrate the dried organic layer under reduced pressure. The resulting solid is washed with ether and dried to yield the final product, this compound. A typical yield for this procedure is around 71%.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for selective transformations.

The Cornerstone Transformation: Nitro Group Reduction

The most significant and widely used transformation is the reduction of the nitro group to an amine, yielding 3-Amino-2,6-difluorobenzoic acid.[1] This reaction is fundamental as it introduces a versatile amino group that can participate in a vast array of subsequent reactions, such as diazotization or amide bond formation.[1][2] This transformation is a critical step in the synthesis of many pharmaceuticals. Common reduction methods include:

-

Catalytic Hydrogenation: Using H₂ gas over a palladium catalyst (Pd/C).

-

Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂) or sodium dithionite.[1]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality provides a direct handle for derivatization.[2]

-

Esterification: Reacting the acid with an alcohol in the presence of an acid catalyst produces the corresponding ester.[1]

-

Amidation: The acid can be converted to an amide by reacting with an amine, typically after activation to an acid chloride or through the use of coupling agents.[1][2]

Reactivity Pathways Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound , 98% , 83141-10-0 - CookeChem [cookechem.com]

- 6. This compound | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 83141-10-0 [chemicalbook.com]

A Technical Guide to the Molecular Structure of 2,6-Difluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure of 2,6-difluoro-3-nitrobenzoic acid, a key building block in modern organic synthesis. The document elucidates the compound's structural features through a detailed examination of spectroscopic data, explores its synthesis and chemical reactivity, and discusses its applications, particularly in medicinal chemistry. By integrating theoretical principles with practical insights, this guide serves as a comprehensive resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

This compound (CAS No. 83141-10-0) is a highly functionalized aromatic carboxylic acid.[1] Its strategic arrangement of two fluorine atoms, a nitro group, and a carboxylic acid on a benzene ring makes it a versatile intermediate in the synthesis of complex organic molecules.[2][3] The presence of ortho-positioned fluorine atoms significantly influences the molecule's electronic properties, reactivity, and, ultimately, the physiological properties of its derivatives, such as metabolic stability and lipophilicity—qualities highly sought after in pharmaceutical compounds.[3] This guide delves into the core structural aspects of this molecule, providing the foundational knowledge necessary for its effective utilization in research and development.

Physicochemical Properties & Identifiers

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 83141-10-0 | [1][4] |

| Molecular Formula | C₇H₃F₂NO₄ | [1][4] |

| Molecular Weight | 203.10 g/mol | [1][4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 101 - 105 °C | [4] |

| SMILES | C1=CC(=C(C(=C1[O-])F)C(=O)O)F | [1][5] |

| InChIKey | PDDHSNODMFIIRV-UHFFFAOYSA-N | [1] |

Elucidation of Molecular Structure

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior. A combination of spectroscopic techniques provides a comprehensive understanding of its structure.

Two-Dimensional Structure

The foundational structure reveals a benzene ring substituted at positions 1, 2, 3, and 6. The carboxylic acid (-COOH) group is at position 1, two fluorine atoms (-F) are at positions 2 and 6, and a nitro group (-NO₂) is at position 3.

Caption: 2D structure of this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple. It is expected to show two signals for the aromatic protons. One proton is at position 4 and the other at position 5 of the ring. Due to the electron-withdrawing nature of the adjacent nitro and fluoro groups, these protons are deshielded and appear downfield. A representative ¹H NMR spectrum shows a signal at 8.37 ppm (td, J = 9.2, 5.6 Hz, 1H) and another at 7.46 ppm (t, J = 9.2 Hz, 1H), which can be assigned to the aromatic protons.[6] The carboxylic acid proton typically appears as a broad singlet at a much lower field (>10 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum will display seven distinct signals. The carbon of the carboxylic acid group will be the most downfield signal. The aromatic carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling. The carbons attached to the electron-withdrawing nitro and carboxylic groups will also be significantly shifted downfield.

-

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a powerful tool for structural confirmation. Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 6. Their chemical shifts and coupling constants provide valuable information about the electronic environment.

-

Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of the key functional groups.[7]

-

A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.

-

A strong, sharp peak typically in the region of 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[7]

-

Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group (-NO₂), respectively.

-

Absorptions in the 1200-1300 cm⁻¹ region can be attributed to C-F stretching vibrations.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 203.10.[1] Analysis of the fragmentation pattern can provide further structural insights.

Three-Dimensional Conformation and Crystallography

Synthesis and Reactivity

Synthetic Protocol

The most common and established laboratory synthesis of this compound is through the electrophilic aromatic substitution (nitration) of 2,6-difluorobenzoic acid.[7]

Caption: General workflow for the synthesis of this compound.

Exemplary Protocol:

-

To a cooled (0 °C) solution of 2,6-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid, slowly add potassium nitrate (1.1 eq) in portions, maintaining the temperature.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]

-

Upon completion, the reaction is quenched by pouring it onto ice water.[6]

-

The resulting precipitate is collected by filtration, washed, and can be purified by recrystallization or other chromatographic methods to yield the desired product.[6]

Rationale : The strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺).[7] The carboxylic acid group is a meta-directing deactivator, while the fluorine atoms are ortho, para-directing deactivators. The nitration occurs at the C3 position, which is meta to the carboxyl group and ortho to one of the fluorine atoms, a result of the combined directing effects.[7]

Chemical Reactivity

The molecule's three distinct functional groups provide multiple handles for subsequent chemical transformations.[2][3]

-

Carboxylic Acid : This group readily undergoes esterification with alcohols or amidation with amines to form a wide range of derivatives.[7]

-

Nitro Group : The nitro group is a versatile functional group that can be easily reduced to an amine (-NH₂). This transformation is fundamental in many synthetic pathways, as the resulting aniline derivative is a key nucleophile for building more complex structures.[3][7]

-

Aromatic Ring : The electron-deficient nature of the ring, enhanced by the fluorine and nitro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is less common than transformations of the other functional groups.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block for them.[2][4] Its derivatives are integral to the synthesis of various pharmaceuticals. For example, it is used in the synthesis of B-Raf kinase inhibitors like Vemurafenib (used in melanoma treatment) and in the development of fluoroquinolone antibacterial agents.[6][8]

The general strategy involves using the carboxylic acid for amide bond formation and reducing the nitro group to an amine, which then serves as an attachment point for other molecular fragments.

Caption: Role as a building block in complex molecule synthesis.

Safety and Handling

This compound is classified as an irritant.[9][10]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[9][12]

Conclusion

This compound is a synthetically valuable compound whose utility is directly derived from its molecular structure. The strategic placement of fluoro, nitro, and carboxylic acid groups creates a trifunctional building block with predictable reactivity. A thorough understanding of its spectroscopic signature, conformational properties, and chemical behavior is essential for researchers aiming to leverage this molecule for the efficient synthesis of novel pharmaceuticals and other advanced materials.

References

[7] Benchchem. (n.d.). This compound | 83141-10-0. Retrieved from Benchchem website. [9] TCI EUROPE N.V. (2025). This compound - SAFETY DATA SHEET. Retrieved from TCI Chemicals website. [2] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [1] National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link] [3] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing this compound in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [10] ECHEMI. (n.d.). 2,6-DIFLUORO-3-NITROBENZOICACID SDS, 83141-10-0 Safety Data Sheets. Retrieved from ECHEMI website. [4] Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex website. [13] National Center for Biotechnology Information. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link] [11] Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound. Retrieved from Sigma-Aldrich website. [14] ChemicalBook. (n.d.). This compound(83141-10-0) 19 fnmr. Retrieved from ChemicalBook website. [6] ChemicalBook. (2025). This compound | 83141-10-0. Retrieved from ChemicalBook website. [8] CookeChem. (n.d.). This compound , 98% , 83141-10-0. Retrieved from CookeChem website. [15] BLD Pharm. (n.d.). 83141-10-0|this compound. Retrieved from BLD Pharm website. [12] Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoro-3-nitrobenzoic acid. Retrieved from Fisher Scientific website. [5] PubChemLite. (n.d.). This compound (C7H3F2NO4). Retrieved from PubChemLite website.

Sources

- 1. This compound | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C7H3F2NO4) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 83141-10-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound , 98% , 83141-10-0 - CookeChem [cookechem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(83141-10-0) 19FNMR [chemicalbook.com]

- 15. 83141-10-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Melting Point of 2,6-Difluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting point of 2,6-Difluoro-3-nitrobenzoic acid (CAS RN: 83141-10-0), a key building block in modern organic synthesis. Beyond a simple statement of the value, this document delves into the procedural nuances of its determination, the interpretation of its characteristic range, and its significance in the broader context of chemical purity and application. As a Senior Application Scientist, the following narrative is structured to deliver not just data, but actionable, field-proven insights grounded in established scientific principles.

Introduction: The Significance of a Fundamental Property

This compound is a versatile intermediate, notably utilized in the synthesis of advanced pharmaceutical agents, including B-Raf kinase inhibitors like vemurafenib, and fluoroquinolone antibacterials.[1] Its molecular architecture, featuring a carboxylic acid group, a nitro group, and two fluorine atoms, provides multiple reactive sites for chemical modification.[2][3] In the rigorous landscape of pharmaceutical development and fine chemical synthesis, the melting point serves as a critical, primary indicator of a material's identity and purity.[4] A sharp, well-defined melting range is often the first assurance of a high-purity substance, while a broad or depressed range can indicate the presence of impurities.[5] This guide will, therefore, treat the melting point not as a static number, but as a dynamic quality control parameter.

Physicochemical Properties of this compound

A foundational understanding of the compound's other properties is essential for contextualizing its melting behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂NO₄ | [6] |

| Molecular Weight | 203.10 g/mol | [6][7] |

| Appearance | White to light yellow powder/crystal | [8] |

| Melting Point Range | 92 - 101 °C (composite range from multiple sources) | [6][8] |

| Boiling Point (Predicted) | 335.5 ± 42.0 °C | [8] |

| Density (Predicted) | 1.661 g/cm³ | [8] |

| pKa (Predicted) | 1.48 ± 0.29 | [8] |

| CAS Number | 83141-10-0 | [3][6][7][8][9][10][11] |

Authoritative Protocol for Melting Point Determination

The following protocol is a synthesis of best practices derived from United States Pharmacopeia (USP) General Chapter <741> and ASTM E324 standards for capillary melting point determination.[6][8][9][12] This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation and Materials

-

Melting Point Apparatus: An electrically heated metal block apparatus equipped with a digital thermometer and a viewing lens. The apparatus should be calibrated using certified reference standards (e.g., USP Melting Point Reference Standards).[6][12]

-

Capillary Tubes: USP-compliant, thin-walled glass capillary tubes, approximately 10 cm in length, with an internal diameter of 0.8-1.2 mm.[6]

-

Sample: this compound, finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours.[6][13]

-

Mortar and Pestle: For sample grinding.

Experimental Workflow Diagram

Sources

- 1. standards.globalspec.com [standards.globalspec.com]

- 2. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. sciencing.com [sciencing.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. uspbpep.com [uspbpep.com]

- 13. uomus.edu.iq [uomus.edu.iq]

2,6-Difluoro-3-nitrobenzoic acid pKa value

An In-Depth Technical Guide to the pKa of 2,6-Difluoro-3-nitrobenzoic Acid

A Foreword for the Researcher

In the landscape of modern drug discovery and organic synthesis, understanding the fundamental physicochemical properties of molecular building blocks is not merely academic; it is the bedrock of rational design. The acid dissociation constant (pKa) is a paramount parameter, governing a molecule's behavior in physiological environments—influencing its solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide is dedicated to a molecule of significant interest: This compound . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, including kinase inhibitors, and agrochemicals.[3][4][5]

This document moves beyond a simple statement of value. As a senior application scientist, my objective is to provide a comprehensive exploration of the pKa of this compound, grounded in the principles of physical organic chemistry and supported by robust, field-proven experimental methodologies. We will dissect the structural features that dictate its acidity and present detailed protocols for its empirical determination, empowering you to validate these properties in your own laboratory.

Theoretical Framework: Deconstructing the Acidity

The acidity of a substituted benzoic acid is a nuanced interplay of inductive and resonance effects, modulated by steric interactions. To appreciate the remarkably low pKa of our target molecule, we must first understand the contributions of its individual substituents.

The Baseline: Benzoic Acid Benzoic acid serves as our reference, with a pKa of approximately 4.20.[6] This value reflects the equilibrium between the protonated carboxylic acid and its resonance-stabilized carboxylate anion. Any substituent on the aromatic ring will perturb this equilibrium.

Electronic Effects of Substituents:

-

Inductive Effect (-I): This effect involves the polarization of sigma (σ) bonds due to differences in electronegativity. Electron-withdrawing groups pull electron density away from the carboxylate anion, dispersing and stabilizing the negative charge.[7] This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa). Both fluorine and the nitro group are potent electron-withdrawing groups via the inductive effect.[7][8]

-

Resonance Effect (+M/-M): This effect describes the delocalization of pi (π) electrons between the substituent and the aromatic ring. A nitro group exhibits a strong electron-withdrawing resonance effect (-M), further delocalizing the negative charge of the conjugate base onto the ring and the nitro group's oxygen atoms, thereby increasing acidity.[9][10][11] Conversely, fluorine, despite its high electronegativity, has a lone pair of electrons that can be donated into the ring (+M effect), which would typically decrease acidity.[12][13]

The Ortho Effect: Substituents at the 2- and 6- (ortho) positions introduce a significant steric component. The two fluorine atoms in this compound force the carboxylic acid group to twist out of the plane of the benzene ring. This steric hindrance disrupts the cross-conjugation between the carboxyl group and the aromatic ring.[14] The primary consequence is enhanced stabilization of the carboxylate anion, as it is less destabilized by the electron-donating resonance from the ring, leading to a substantial increase in acidity.

Synergistic Impact on this compound: The acidity of this compound is the result of these effects acting in concert:

-

Dual Ortho-Fluorines: Two fluorine atoms provide a powerful inductive (-I) pull and a pronounced ortho effect, both of which dramatically increase acidity.

-

Meta-Nitro Group: The nitro group at the 3-position is a formidable electron-withdrawing group through both induction (-I) and resonance (-M), significantly stabilizing the carboxylate anion.[8][9]

The combination of these features predicts an exceptionally strong acidic character for this molecule.

Comparative pKa Analysis

| Compound | Isomer | pKa Value | Key Structural Feature(s) |

| Benzoic Acid | - | 4.20[6] | Reference Compound |

| 4-Nitrobenzoic acid | para- | ~3.41–3.44[9] | Strong -I, -M effect from nitro group |

| 3-Nitrobenzoic acid | meta- | ~3.45–3.47[9] | Strong -I effect from nitro group |

| 2-Nitrobenzoic acid | ortho- | ~2.16–2.17[9] | Strong -I, -M, and ortho effects |

| 2-Fluorobenzoic acid | ortho- | 3.27[6] | Strong -I and ortho effects |

| 2,6-Difluorobenzoic acid | - | 2.13[6] | Two strong -I and ortho effects |

| This compound | - | < 2.0 (Predicted) | Two strong -I/ortho effects plus a strong -I/-M nitro group |

Prediction Rationale: 2,6-Difluorobenzoic acid already possesses a low pKa of 2.13 due to the dual ortho-fluorine substituents.[6] The addition of a strongly electron-withdrawing nitro group at the meta position will further stabilize the conjugate base, assuredly lowering the pKa to a value below 2.0.

Experimental Determination of pKa

To move from prediction to empirical fact, rigorous experimental determination is essential. The following protocols describe two of the most reliable and widely used methods for pKa measurement: potentiometric titration and UV-Vis spectrophotometry.[15][16][17]

Method 1: Potentiometric Titration

This is a high-precision technique that directly measures the change in pH of a solution of the acid as it is neutralized with a strong base. The pKa is equivalent to the pH at the half-equivalence point of the titration.[15][16][18]

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration

-

Apparatus and Reagents:

-

Calibrated pH meter with a combination glass electrode.

-

Magnetic stirrer and stir bar.

-

Class A 25 mL or 50 mL burette.

-

Standardized 0.1 M NaOH (carbonate-free).

-

Standardized 0.1 M HCl.

-

This compound (high purity).

-

High-purity, deionized water (degassed to remove CO₂).

-

0.15 M KCl solution to maintain constant ionic strength.[18]

-

Standard pH buffers (4.01, 7.00, 10.01).

-

-

Procedure:

-

Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.[2][18] If solubility is limited, a co-solvent like methanol or acetonitrile can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.[19][16][20] Add KCl to a final concentration of 0.15 M.

-

Inert Atmosphere: Place the sample solution in a jacketed beaker maintained at 25°C. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[18]

-

Initial Acidification (Optional but Recommended): To ensure the starting point is fully protonated, add a small, known amount of 0.1 M HCl to bring the initial pH to ~2.0.

-

Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.10 mL).

-

Data Acquisition: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect more data points near the expected equivalence point where the pH changes most rapidly. Continue the titration until the pH reaches ~12.[2]

-

-

Data Analysis:

-

Plotting: Create a plot of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Equivalence Point (Vₑ): Determine the exact equivalence point, which is the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

Half-Equivalence Point (Vₑ/2): Calculate the volume of titrant at the half-equivalence point.

-

pKa Determination: Find the pH on the original titration curve that corresponds to the volume at the half-equivalence point. At this point, [Acid] = [Conjugate Base], and therefore, pH = pKa.[18]

-

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation. It requires less sample than titration and is amenable to high-throughput screening formats.[1][21]

Experimental Workflow for UV-Vis Spectrophotometry

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol for UV-Vis Spectrophotometry

-

Apparatus and Reagents:

-

UV-Vis spectrophotometer, preferably with a 96-well plate reader.[1]

-

UV-transparent 96-well plates or quartz cuvettes.

-

Calibrated pH meter.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

A series of aqueous buffer solutions of constant ionic strength (e.g., 0.1 M) with pH values spanning the expected pKa range (e.g., from pH 1.0 to 4.0 in 0.2 pH unit increments).

-

-

Procedure:

-

Wavelength Selection: Determine the absorption spectra of the analyte in a highly acidic solution (e.g., pH 1) to get the spectrum of the fully protonated species (HA) and in a less acidic/neutral solution (e.g., pH 4-5) to get the spectrum of the deprotonated species (A⁻). Identify a wavelength (λ) where the difference in absorbance between the two species is maximal.

-

Sample Preparation: In a 96-well plate, dispense a fixed volume of each buffer solution into separate wells.[1] Add a small, constant volume of the DMSO stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on the aqueous pKa.[1] Prepare blank wells containing only the buffers for background correction.

-

Measurement: Set the spectrophotometer to the predetermined wavelength (λ). Measure the absorbance of each well.

-

-

Data Analysis:

-

Correction: Subtract the absorbance of the corresponding buffer blank from each sample reading.

-

Plotting: Plot the corrected absorbance (y-axis) against the pH of the buffer (x-axis). The data should form a sigmoidal curve.

-

pKa Determination: The pKa is the pH value at the inflection point of the curve. This can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation or by finding the midpoint between the minimum and maximum absorbance plateaus.[21]

-

Conclusion and Outlook

The structural architecture of this compound—featuring two ortho-fluorine atoms and a meta-nitro group—creates a powerful confluence of electron-withdrawing inductive, resonance, and steric effects. This synergy results in a significantly acidic molecule with a predicted pKa value below 2.0. Such strong acidity is a critical piece of information for medicinal chemists, as it dictates that the compound will exist almost exclusively in its anionic, carboxylate form under physiological pH conditions (~7.4).

While theoretical analysis and comparison with related structures provide a strong predictive foundation, empirical verification is the cornerstone of scientific integrity. The detailed potentiometric and spectrophotometric protocols provided herein offer robust, validated pathways to precisely determine this crucial physicochemical constant. For further refinement, computational methods such as Density Functional Theory (DFT) can also be employed to calculate the pKa in silico, offering a complementary approach to experimental measurement.[22][23] An accurate understanding and determination of the pKa of this compound are indispensable for its effective application in the synthesis and development of next-generation therapeutics and advanced materials.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Yıldız, G., Çelik, M., & Kılıç, E. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 19(7), 5123-5134. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18, 2168-2178. Retrieved from [Link]

-

Sarthaks eConnect. (2018). pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. Retrieved from [Link]

-

Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. Retrieved from [Link]

-

Avramovska, B., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 61(1), 9-20. Retrieved from [Link]

-

Quora. (2018). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

-

Dardonville, C., & Ruda, G. F. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 152-156. Retrieved from [Link]

-

Zhang, S., et al. (2015). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 80(23), 12035-12044. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 221-233. Retrieved from [Link]

-

Musso, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3237. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]

-

Pharmastate. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

-

University Website. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Retrieved from [Link]

-

ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. Retrieved from [Link]

-

YouTube. (2021). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. Retrieved from [Link]

-

Ribeiro, A. F., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H3F2NO4). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 83141-10-0 [chemicalbook.com]

- 5. This compound , 98% , 83141-10-0 - CookeChem [cookechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sarthaks.com [sarthaks.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. youtube.com [youtube.com]

- 14. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. mt.com [mt.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. asianpubs.org [asianpubs.org]

- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 22. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 2,6-Difluoro-3-nitrobenzoic acid

Introduction

2,6-Difluoro-3-nitrobenzoic acid (C₇H₃F₂NO₄, CAS No. 83141-10-0) is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its utility as a versatile building block stems from the unique electronic properties conferred by its substituents: two electron-withdrawing fluorine atoms and a nitro group on a benzoic acid scaffold.[1] These features make it a valuable precursor for the synthesis of complex fluorinated compounds and pharmaceutical intermediates, such as B-Raf kinase inhibitors used in melanoma therapies.[2]

A comprehensive understanding of the molecular structure of this compound is paramount for its effective utilization. Spectroscopic analysis provides a powerful, non-destructive means to elucidate and confirm this structure. This guide offers an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed from the perspective of experimental design, data interpretation, and quality control.

Spectroscopic Verification Workflow

The definitive structural elucidation of a synthetic compound like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a self-validating confirmation of its identity and purity.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.

Expertise & Causality in Experimental Design

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound.[2] Its high polarity effectively dissolves the acidic analyte, and its residual proton signal (~2.50 ppm) does not interfere with the aromatic signals of interest. The acidic proton of the carboxylic acid is also readily observable in DMSO-d₆, which is not always the case in other solvents like chloroform-d.

-

Multi-Nuclear Approach:

-

¹H NMR: Provides information on the number and connectivity of protons on the aromatic ring.

-

¹³C NMR: Reveals the carbon skeleton, with the electronegative F, O, and N atoms causing significant and predictable shifts in the carbon signals.

-

¹⁹F NMR: Directly observes the fluorine atoms. As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this technique is highly sensitive and crucial for confirming the presence and electronic environment of the fluorine substituents.[1]

-

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required for high-resolution spectra.

-

Analysis: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument parameters. A ¹H frequency of 400 MHz or higher is recommended for good signal dispersion.[2]

Data Interpretation and Structural Elucidation

The molecular structure with expected NMR correlations is shown below. The key interactions are the couplings between adjacent nuclei (e.g., H4-H5, H4-F6, H5-F6).

Sources

A Researcher's Comprehensive Guide to 2,6-Difluoro-3-nitrobenzoic Acid: Safety, Handling, and Application Context

As a pivotal intermediate in modern medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics, 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) is a compound that demands both respect and a nuanced understanding of its properties.[1][2] This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a deeper, field-proven perspective on its safe and effective utilization. We will explore not just the "what" of safety protocols, but the "why," grounded in the molecule's inherent chemical characteristics.

The Chemist's Perspective: Understanding the Hazard Profile

This compound is a solid, typically a white to light yellow powder or crystalline substance.[1][3] Its hazard profile is primarily driven by its acidic nature and the presence of reactive functional groups. The Globally Harmonized System (GHS) classification consistently identifies it as a significant irritant.[4][5][6]

Core Hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6]

The causality behind these classifications is rooted in the molecule's structure. The carboxylic acid group provides acidic properties, while the electron-withdrawing effects of the two fluorine atoms and the nitro group enhance its reactivity. This combination makes it particularly aggressive towards epithelial tissues like skin, eyes, and the respiratory tract upon contact.

Hazard Identification & Response Workflow

The following diagram outlines the logical flow for identifying hazards and the immediate first aid responses required.

Caption: Figure 1: Hazard Identification and First Aid Workflow.

Quantitative Data & Physical Properties

A clear understanding of the compound's physical properties is essential for proper handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO₄ | PubChem[5] |

| Molecular Weight | 203.10 g/mol | PubChem[5] |

| Appearance | White to Light yellow powder to crystal | CookeChem[1], ChemicalBook[3] |

| Melting Point | 92-96°C | CookeChem[1], ChemicalBook[3] |

| Boiling Point | 335.5 ± 42.0 °C (Predicted) | CookeChem[1], ChemicalBook[3] |

| pKa | 1.48 ± 0.29 (Predicted) | CookeChem[1], ChemicalBook[3] |

| Storage Temperature | Room Temperature, Sealed in dry | CookeChem[1], ChemicalBook[3] |

Laboratory Protocol: A Self-Validating System for Safe Handling

The following protocols are designed to create a self-validating system of safety, where each step mitigates the risks identified in Section 1.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to prevent all contact. This is achieved through a multi-layered approach starting with engineering controls and backed by robust PPE.

-

Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles.[4][6][8][9] Local exhaust ventilation is crucial.[4]

-

Eye Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles or glasses.[4][10] A face shield should be worn when there is a significant risk of splashing or dust generation.[10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[9] It is critical to inspect gloves for integrity before each use. A lab coat or other protective clothing is mandatory to prevent skin contact.[8][9]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a full-face respirator with an appropriate particulate filter (e.g., P2) should be used.

PPE Selection Logic

Caption: Figure 2: Personal Protective Equipment (PPE) Selection Logic.

Step-by-Step Handling and Storage Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any incompatible materials, particularly strong bases and oxidizing agents.[8][10]

-

Personal Protective Equipment: Don all required PPE as outlined in section 3.1.

-

Dispensing: Handle the solid carefully to prevent dust formation.[4][9] Use non-sparking tools.[9]

-

Cleaning: After handling, thoroughly wash hands and any exposed skin.[4][8] Decontaminate the work surface.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][11] The storage area should be locked.[6][8]

-

Waste Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations, typically through a licensed waste disposal company.[4][6][8]

Emergency Procedures: Spill and Fire Management

Accidental Release Measures

In the event of a spill, the primary goals are containment and safe cleanup while minimizing exposure.

-

Evacuate: Evacuate non-essential personnel from the area.[4][9]

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Responders must wear full PPE, including respiratory protection if necessary.[4][9]

-

Contain: Prevent the spilled material from entering drains or waterways.[4][9]

-

Clean-up: Carefully sweep or scoop up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[4][12]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

While not highly flammable, containers may burn.

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[4][6][8]

-

Hazards from Combustion: In a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) may be produced.[8][11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and substances.[6][8][9]

Context in Drug Discovery: A Note on Application

This compound serves as a critical building block in organic synthesis.[1][2] Its utility is highlighted in the synthesis of advanced pharmaceutical intermediates, including B-Raf kinase inhibitors like vemurafenib, which is used in melanoma treatment.[1][2] It is also employed in the creation of fluoroquinolone antibacterial agents.[1][2] This context is vital for the researcher, as it underscores the compound's importance and the necessity of adhering to stringent safety protocols to ensure both personal safety and the integrity of complex, multi-step syntheses.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemical Label. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

- 1. This compound , 98% , 83141-10-0 - CookeChem [cookechem.com]

- 2. This compound | 83141-10-0 [chemicalbook.com]

- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the GHS Hazards of 2,6-Difluoro-3-nitrobenzoic Acid for Research and Development

This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals as it pertains to 2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure safe handling and mitigate risks in a laboratory setting.

Executive Summary of Hazards

This compound is a key intermediate in organic synthesis, notably in the development of kinase inhibitors and fluoroquinolone antibacterials.[1][2] While indispensable, its chemical reactivity necessitates a thorough understanding of its associated hazards. The primary risks identified under GHS are significant irritation to the skin and eyes, with a potential for respiratory irritation upon inhalation of its dust or powder form.[3][4][5][6] Adherence to the precautionary measures outlined in this guide is paramount for ensuring personnel safety and experimental integrity.

GHS Hazard Classification and Label Elements

The GHS classification for this compound is consistently reported across multiple safety data sheets. The compound is categorized as a Warning-level hazard, signified by the GHS07 pictogram (exclamation mark).[3][5][7]

Pictogram:

-

GHS07: Exclamation Mark

Signal Word:

Hazard Statements:

These classifications are based on aggregated data from multiple suppliers and notifications to the European Chemicals Agency (ECHA).[4]

Detailed Hazard Analysis

Dermal Hazard: Skin Irritation (Category 2)

-

Causality: The combination of acidic functionality (carboxylic acid) and reactive fluoro- and nitro- groups on the aromatic ring contributes to its irritant properties. Direct contact with the skin can lead to local inflammation, redness, and discomfort.

-

Self-Validating Protocol: The most effective control is preventing contact. The consistent recommendation across all safety protocols is the use of appropriate personal protective equipment (PPE).

-

Experimental Workflow for Safe Handling:

-

Preparation: Before handling, ensure an emergency safety shower and eyewash station are accessible.

-

PPE: Wear nitrile or other chemically resistant gloves and a lab coat. Ensure gloves are inspected for integrity before use.

-

Handling: Conduct all manipulations within a fume hood or a well-ventilated area to minimize exposure to dust.[3][6]

-

Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[3][6] Contaminated clothing should be removed immediately and washed before reuse.[3][5]

-

Ocular Hazard: Serious Eye Irritation (Category 2/2A)

-

Causality: The compound is a fine powder or crystal, which can easily become airborne and make contact with the eyes.[1] Its chemical nature can cause significant irritation, potentially leading to serious damage if not addressed immediately.

-

Self-Validating Protocol: Engineering controls and PPE are crucial. The use of safety glasses with side shields or chemical goggles is mandatory.

-

First Aid Protocol (Eyes):

Respiratory Hazard: Specific Target Organ Toxicity - Single Exposure (Category 3)

-

Causality: As a solid, the primary route of respiratory exposure is the inhalation of dust particles. These particles can irritate the mucous membranes and the upper respiratory tract.

-

Self-Validating Protocol: Minimize dust generation. Handle the material in a chemical fume hood or use a local exhaust ventilation system.[3][10] If significant dust is anticipated, a NIOSH/MSHA approved respirator may be necessary.[9]

-

First Aid Protocol (Inhalation):

Quantitative Hazard Data Summary

| Hazard Classification | GHS Category | Hazard Code | Description |

| Skin Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Irritation | Category 2 / 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |

Precautionary Statements: A Practical Workflow

The precautionary statements (P-statements) provide a clear workflow for risk mitigation.

Prevention (P2XX)

Response (P3XX)

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

P312/P319: Call a POISON CENTER or doctor if you feel unwell or if eye/skin irritation persists.[5]

-

P332 + P313/P317: If skin irritation occurs: Get medical advice/attention.[3][4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[3][5]

Storage (P4XX)

Disposal (P5XX)

-

P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Visualized Safety Workflows

The following diagrams illustrate the logical flow for hazard assessment and response.

Caption: GHS Hazard Identification Flowchart.

Caption: GHS First Aid Response Workflow.

Toxicological and Ecological Information

As of the latest available data, specific toxicological endpoints such as LD50, carcinogenicity, germ cell mutagenicity, or reproductive toxicity have not been established for this compound.[3] Similarly, there is no available data on its persistence, degradability, or bioaccumulative potential.[3] The absence of this data reinforces the need for cautious handling and the prevention of environmental release.[3][6] Disposal must be conducted through a licensed waste disposal company in accordance with all applicable regulations.[3][5]

References

-

PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]

-

Chemical Label. (n.d.). chemical label this compound. [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-127774). [Link]

Sources

- 1. This compound , 98% , 83141-10-0 - CookeChem [cookechem.com]

- 2. This compound | 83141-10-0 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

A Comprehensive Technical Guide to 2,6-Difluoro-3-nitrobenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,6-Difluoro-3-nitrobenzoic acid, a key building block in modern organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and critical applications, particularly in the development of targeted therapeutics. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the methodologies.

Core Identification and Chemical Properties

This compound is a substituted aromatic carboxylic acid that has garnered significant interest due to its unique electronic and steric properties imparted by the two fluorine atoms and a nitro group on the benzene ring. These features make it a versatile intermediate in the synthesis of complex molecules.

Synonyms and Identifiers

Proper identification of chemical compounds is paramount for reproducibility and safety in research. Below is a comprehensive table of synonyms and identifiers for this compound.

| Identifier Type | Value | Source(s) |

| CAS Number | 83141-10-0 | [1][2][3][4][5][6][7] |

| IUPAC Name | This compound | [3][4][7] |

| Molecular Formula | C₇H₃F₂NO₄ | [3][4][6][7] |

| PubChem CID | 302629 | [4] |

| MDL Number | MFCD00119291 | [6][7] |

| InChI | InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | [4][7] |

| InChIKey | PDDHSNODMFIIRV-UHFFFAOYSA-N | [4][7] |

| SMILES | C1=CC(=C(C(=C1[O-])F)C(=O)O)F | [4] |

| Synonyms | 3-Carboxy-2,4-difluoronitrobenzene, Benzoic acid, 2,6-difluoro-3-nitro- | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Weight | 203.10 g/mol | [4][6] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 92-96 °C | [6] |

| Boiling Point | 335.5 ± 42.0 °C (Predicted) | [6] |

| Density | 1.661 g/cm³ (Predicted) | [6] |

| pKa | 1.48 ± 0.29 (Predicted) | [6] |

| Storage | Sealed in a dry place at room temperature. | [6] |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the nitration of 2,6-difluorobenzoic acid. This electrophilic aromatic substitution is a cornerstone reaction in organic synthesis.

Reaction Scheme

Caption: Synthesis of this compound via Nitration.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures.[5]

Materials:

-

2,6-Difluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure: